Phenylpyropene C: A Fungal Meroterpenoid with Therapeutic Potential
Phenylpyropene C: A Fungal Meroterpenoid with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylpyropene C is a meroterpenoid natural product isolated from the fungus Penicillium griseofulvum. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for its isolation and key biological assays are provided to facilitate further research and development. Phenylpyropene C has demonstrated notable inhibitory activity against Acyl-CoA:cholesterol acyltransferase (ACAT) and diacylglycerol acyltransferase (DGAT), suggesting its potential as a therapeutic agent for metabolic disorders. Furthermore, its cytotoxic effects against cancer cell lines warrant investigation into its anticancer properties. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic applications of Phenylpyropene C.
Chemical Structure and Physicochemical Properties
Phenylpyropene C is a complex heterocyclic compound belonging to the phenylpyropene class of meroterpenoids. Its structure was elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance.
Table 1: Physicochemical Properties of Phenylpyropene C
| Property | Value | Reference |
| Molecular Formula | C28H34O5 | [1] |
| Molecular Weight | 450.57 g/mol | [1] |
| Appearance | Colorless powder | |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and chloroform | |
| Optical Rotation | [α]D^25^ -45.5° (c 0.5, MeOH) |
Table 2: 1H and 13C NMR Spectroscopic Data for Phenylpyropene C (500 MHz, CDCl3)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 164.2 | |
| 3 | 106.8 | 6.15 (s) |
| 4 | 161.4 | |
| 4a | 100.2 | |
| 5 | 39.8 | 1.85 (m), 2.05 (m) |
| 6 | 21.9 | 1.60 (m) |
| 7 | 45.1 | 2.10 (m) |
| 8 | 36.4 | 1.25 (m), 1.55 (m) |
| 9 | 31.6 | |
| 10 | 31.9 | 1.10 (m), 1.45 (m) |
| 11 | 71.8 | 3.85 (dd, 10.5, 4.5) |
| 12 | 39.2 | 1.95 (m) |
| 13 | 76.5 | 4.70 (d, 2.0) |
| 1' | 138.1 | |
| 2', 6' | 128.8 | 7.30 (d, 7.5) |
| 3', 5' | 128.4 | 7.35 (t, 7.5) |
| 4' | 127.8 | 7.25 (t, 7.5) |
| Me-14 | 21.1 | 1.05 (s) |
| Me-15 | 16.2 | 0.85 (d, 6.5) |
| Me-16 | 29.7 | 1.20 (s) |
| OAc-1 | 170.1 | |
| OAc-2 | 21.0 | 2.05 (s) |
Biological Activities
Phenylpyropene C exhibits significant biological activities, primarily as an enzyme inhibitor and a cytotoxic agent.
Enzyme Inhibition
Phenylpyropene C is a potent inhibitor of two key enzymes involved in lipid metabolism:
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Acyl-CoA:cholesterol acyltransferase (ACAT): This enzyme is responsible for the esterification of cholesterol, a critical process in dietary cholesterol absorption and the formation of atherosclerotic plaques.
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Diacylglycerol acyltransferase (DGAT): This enzyme catalyzes the final step in triglyceride synthesis.
The inhibitory activities of Phenylpyropene C and its analogs, Phenylpyropene A and B, isolated from the same fungal strain, are summarized below.
Table 3: Inhibitory Activity (IC50) of Phenylpyropenes against ACAT and DGAT
| Compound | ACAT IC50 (µM) | DGAT IC50 (µM) |
| Phenylpyropene A | - | 78.7 ± 1.6 |
| Phenylpyropene B | - | 21.7 ± 0.2 |
| Phenylpyropene C | - | 11.04 ± 0.2 |
Note: Specific IC50 value for ACAT inhibition by Phenylpyropene C is not available in the cited literature, though it is characterized as an ACAT inhibitor.
A kinetic analysis using a Lineweaver-Burk plot has shown that Phenylpyropene C is a noncompetitive inhibitor of DGAT[2].
Cytotoxic Activity
While specific cytotoxicity data for Phenylpyropene C is not detailed in the primary literature, related phenylpyropenes have demonstrated cytotoxic effects. For instance, Phenylpyropene E showed moderate cytotoxicity against the MGC-803 human gastric cancer cell line[3]. This suggests that Phenylpyropene C may also possess anticancer properties that warrant further investigation.
Experimental Protocols
Isolation of Phenylpyropene C from Penicillium griseofulvum
The following protocol is based on the methods described for the isolation of phenylpyropenes from Penicillium griseofulvum F1959.
Workflow for the Isolation of Phenylpyropene C
Figure 1: General workflow for the isolation of Phenylpyropene C.
Detailed Methodology:
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Fermentation: Penicillium griseofulvum F1959 is cultured in a suitable production medium (e.g., potato dextrose broth) under optimal conditions of temperature and aeration for a sufficient period to allow for the production of secondary metabolites.
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Extraction: The fermentation broth is harvested and extracted with an equal volume of ethyl acetate. The organic phase, containing the crude extract, is collected and concentrated under reduced pressure.
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Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
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ODS Column Chromatography: Fractions containing phenylpyropenes are pooled, concentrated, and further purified by reversed-phase chromatography on an ODS (octadecylsilane) column using a methanol-water gradient.
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Preparative High-Performance Liquid Chromatography (HPLC): The final purification of Phenylpyropene C is achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile-water).
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay
This protocol is a generalized method for determining ACAT inhibitory activity using rat liver microsomes.
Workflow for ACAT Inhibition Assay
Figure 2: Workflow for the ACAT inhibition assay.
Detailed Methodology:
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Microsome Preparation: Rat liver microsomes are prepared by differential centrifugation of liver homogenates.
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Assay Reaction: The reaction mixture contains rat liver microsomes, bovine serum albumin, cholesterol, and the test compound (Phenylpyropene C) in a suitable buffer.
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Initiation of Reaction: The reaction is initiated by the addition of [14C]oleoyl-CoA.
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Incubation: The reaction mixture is incubated at 37°C for a specified time.
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Termination and Extraction: The reaction is stopped by the addition of a chloroform-methanol mixture, and the lipids are extracted.
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Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the radioactivity of the cholesteryl oleate band is measured using a scintillation counter.
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Calculation: The IC50 value is calculated by comparing the radioactivity in the presence of the inhibitor to that of the control.
Diacylglycerol Acyltransferase (DGAT) Inhibition Assay
The following protocol is used to determine the inhibitory effect of Phenylpyropene C on DGAT activity.
Workflow for DGAT Inhibition Assay
Figure 3: Workflow for the DGAT inhibition assay.
Detailed Methodology:
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Microsome Preparation: Similar to the ACAT assay, rat liver microsomes are used as the enzyme source.
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Assay Reaction: The reaction mixture includes microsomes, 1,2-diacylglycerol, bovine serum albumin, and the test compound in a buffer.
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Initiation of Reaction: The reaction is started by adding [14C]oleoyl-CoA.
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Incubation: The mixture is incubated at 37°C.
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Termination and Extraction: The reaction is terminated, and lipids are extracted as described for the ACAT assay.
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Analysis: The amount of [14C]triacylglycerol formed is quantified by TLC and scintillation counting.
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Calculation: The IC50 value is determined from the dose-response curve.
Cytotoxicity Assay
A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to evaluate the cytotoxic effects of Phenylpyropene C on various cancer cell lines.
Workflow for MTT Cytotoxicity Assay
Figure 4: Workflow for the MTT cytotoxicity assay.
Detailed Methodology:
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Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
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Treatment: The cells are treated with various concentrations of Phenylpyropene C.
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Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified CO2 incubator.
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MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.
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Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
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Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Signaling Pathways
Currently, there is a lack of specific studies detailing the direct effects of Phenylpyropene C on cellular signaling pathways. Its inhibitory action on ACAT and DGAT suggests an indirect influence on lipid metabolism and related signaling cascades. The cytotoxic activity of related compounds points towards potential interference with pathways crucial for cancer cell survival and proliferation, such as those regulating apoptosis and cell cycle progression. Further research is required to elucidate the precise molecular mechanisms and signaling pathways modulated by Phenylpyropene C.
Conclusion
Phenylpyropene C is a promising natural product with well-defined inhibitory activities against key enzymes in lipid metabolism and potential cytotoxic effects. This technical guide provides the foundational information, including its chemical structure, properties, and detailed experimental protocols, to enable further investigation into its therapeutic potential. Future research should focus on elucidating its mechanism of action on a molecular level, particularly its impact on cellular signaling pathways, to fully realize its promise in drug development for metabolic and oncological diseases.
References
- 1. Inhibition of diacylglycerol acyltransferase by phenylpyropenes produced by Penicillium griseofulvum F1959 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenylpyropenes E and F: new meroterpenes from the marine-derived fungus Penicillium concentricum ZLQ-69 - PubMed [pubmed.ncbi.nlm.nih.gov]
